molecular formula C16H14ClNO3 B11205158 2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic Acid CAS No. 646509-08-2

2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic Acid

Cat. No.: B11205158
CAS No.: 646509-08-2
M. Wt: 303.74 g/mol
InChI Key: HFJCSZXFFXTZEW-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)ethylcarbamoyl]benzoic Acid (CAS 881823-93-4) is a benzoic acid derivative featuring a carbamoyl group at the ortho position of the aromatic ring. The carbamoyl moiety is further substituted with a 2-(4-chlorophenyl)ethyl chain. Its molecular formula is C₁₅H₁₄ClNO₂, with a molecular weight of 283.73 g/mol. This compound is characterized by a hybrid structure combining a benzoic acid backbone with a chlorinated phenethylamine fragment, which may confer unique physicochemical and biological properties.

Properties

CAS No.

646509-08-2

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid

InChI

InChI=1S/C16H14ClNO3/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)

InChI Key

HFJCSZXFFXTZEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)C(=O)O

solubility

43.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid typically involves the reaction of 4-chlorophenylethylamine with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
2-[(4-Chlorophenyl)acetyl]benzoic Acid Acetyl group instead of ethylcarbamoyl C₁₅H₁₁ClO₃ 274.7 Enzyme inhibitor; Azelastine impurity
2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid Carbamoyl with dimethoxyphenyl group C₁₆H₁₄ClNO₅ 335.74 Potential pharmaceutical candidate
2-Acetylamino benzoic acid methyl ester (Av7) Acetylamino and methyl ester groups C₁₀H₁₁NO₃ 193.20 Anti-tumor activity
2-(4-Chlorobenzoyl)benzoic Acid Benzoyl group at para position C₁₄H₉ClO₃ 260.67 Industrial applications; market demand

Physicochemical Properties

  • 2-[(4-Chlorophenyl)acetyl]benzoic Acid: Slightly soluble in DMSO and methanol . Av7: Methyl ester likely increases lipophilicity, reducing water solubility .
  • pKa :

    • Target Compound : Predicted ~3.36 (similar to acetyl analog due to carboxylic acid dominance) .
    • 2-[(4-Chlorophenyl)acetyl]benzoic Acid : Experimental pKa 3.36 ± 0.36 .
  • Thermal Stability :

    • 2-[(4-Chlorophenyl)acetyl]benzoic Acid : Melts at 137–141°C , suggesting moderate stability.

Biological Activity

2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic Acid is a synthetic organic compound characterized by its unique structure, which includes a benzoic acid moiety and a 4-chlorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The compound can be classified as a carboxylic acid derivative due to the presence of the carboxylic acid functional group (-COOH) attached to a benzene ring. The structural formula can be represented as follows:

C15H16ClNO2\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}\text{O}_2

Key Structural Features:

  • Carboxylic Acid Group : Essential for its biological activity.
  • 4-Chlorophenyl Group : Influences the compound's reactivity and interaction with biological targets.
  • Ethylcarbamoyl Moiety : Enhances its pharmacological profile.

Research indicates that this compound interacts with various biological macromolecules, including proteins and enzymes. These interactions are critical for understanding its mechanism of action, particularly in modulating inflammatory pathways and pain perception. The compound may inhibit enzymes involved in these processes, contributing to its anti-inflammatory effects.

Anti-inflammatory Properties

The compound has been studied extensively for its anti-inflammatory effects. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting a potential role in managing conditions characterized by chronic inflammation.

Analgesic Effects

Analgesic activity has also been observed, with evidence indicating that the compound may modulate pain perception pathways. This is particularly relevant in conditions such as arthritis and other inflammatory disorders where pain management is crucial.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:

  • Study on Cytokine Production : A study reported that treatment with this compound significantly decreased levels of IL-6 and TNF-alpha in cell cultures exposed to inflammatory stimuli, indicating its effectiveness in modulating immune responses.
  • Pain Model Studies : In animal models of pain, administration of the compound resulted in reduced pain scores compared to control groups, supporting its analgesic potential.

Comparative Analysis with Similar Compounds

To further understand its unique properties, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
4-Chlorobenzoic AcidChlorine substituent on benzoic acidModerate antibacterial activity
PhenylbutazoneA phenyl group with a butazone structureAnti-inflammatory properties
N-(4-Chlorophenyl)acetamideAcetamide derivative with a chlorophenyl groupAnalgesic activity

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